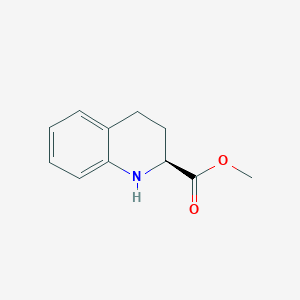

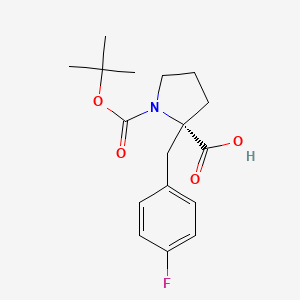

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Descripción general

Descripción

The compound tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a specialized organic molecule that is likely to be used as an intermediate in the synthesis of more complex chemical entities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, characterization, and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another method involves the asymmetric Mannich reaction to synthesize tert-butyl carbamates with chiral centers . Additionally, the synthesis of tert-butyl carbamates can involve multiple steps, including protection and deprotection strategies, as seen in the synthesis of an intermediate of the natural product jaspine B .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of certain tert-butyl carbamate derivatives have been characterized, revealing intramolecular hydrogen bonds and the stabilization of the molecular structure . These studies provide a foundation for understanding the molecular structure of tert-butyl carbamates, which is essential for their application in synthesis.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, making them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines and can be used as monomeric building blocks for the synthesis of more complex molecules such as ureidopeptides . The reactivity of these compounds is crucial for their utility in constructing diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the boiling and melting points of these compounds . The crystal packing and thermal stability can be studied using thermal analysis techniques such as DSC and TGA . These properties are important for the handling, storage, and application of tert-butyl carbamates in various chemical processes.

Aplicaciones Científicas De Investigación

-

Scientific Field: Biopharmaceutical Formulations

- Summary of Application: This compound has been used in the study of biopharmaceutical formulations . Specifically, it has been used in the lyophilization of pharmaceuticals .

- Methods of Application: The study investigated the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol . The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .

- Results or Outcomes: The study found that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

-

Scientific Field: Organic Chemistry

- Summary of Application: This compound has been used in the enantioselective synthesis of certain carbamates .

- Methods of Application: The study utilized asymmetric syn- and anti-aldol reactions to set both stereogenic centers . Ester-derived Ti-enolate aldol reactions as well as Evans’ diastereoselective syn-aldol reaction were investigated for these syntheses .

- Results or Outcomes: The optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was successfully synthesized and converted to a potent β-secretase inhibitor .

-

Scientific Field: Protease Inhibitors

- Summary of Application: This compound has been used in the synthesis of novel protease inhibitors .

- Methods of Application: The study utilized asymmetric syn- and anti-aldol reactions to set both stereogenic centers . Ester-derived Ti-enolate aldol reactions as well as Evans’ diastereoselective syn-aldol reaction were investigated for these syntheses .

- Results or Outcomes: The optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was successfully synthesized and converted to a potent β-secretase inhibitor .

-

Scientific Field: Organic Electronics

- Summary of Application: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Methods of Application: The study investigated the insertion of tert-butyl groups and its effect on the TAP-localised LUMO level .

- Results or Outcomes: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

-

Scientific Field: Protease Inhibitors

- Summary of Application: This compound has been used in the synthesis of novel protease inhibitors .

- Methods of Application: The study utilized asymmetric syn- and anti-aldol reactions to set both stereogenic centers . Ester-derived Ti-enolate aldol reactions as well as Evans’ diastereoselective syn-aldol reaction were investigated for these syntheses .

- Results or Outcomes: The optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was successfully synthesized and converted to a potent β-secretase inhibitor .

-

Scientific Field: Organic Electronics

- Summary of Application: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Methods of Application: The study investigated the insertion of tert-butyl groups and its effect on the TAP-localised LUMO level .

- Results or Outcomes: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Direcciones Futuras

The future directions of research on “tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate” could involve exploring its potential applications in synthetic organic chemistry, given the unique reactivity pattern of the tert-butyl group . Additionally, the development of more efficient and sustainable methods for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds could be another area of focus .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGKCDXMOMAORK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432886 | |

| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

CAS RN |

388071-27-0 | |

| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)